molecular formula C7H13N5 B1206538 3-(4(5)-Imidazolyl)propylguanidine CAS No. 46129-28-6

3-(4(5)-Imidazolyl)propylguanidine

Cat. No.: B1206538
CAS No.: 46129-28-6
M. Wt: 167.21 g/mol
InChI Key: VKPJPAPCRZIUMA-UHFFFAOYSA-N
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Description

3-(4(5)-Imidazolyl)propylguanidine is a chemical compound that features both an imidazole ring and a guanidine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of the imidazole ring, which is a common motif in many biologically active molecules, and the guanidine group, known for its strong basicity, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4(5)-Imidazolyl)propylguanidine typically involves the reaction of an imidazole derivative with a guanidine precursor. One common method is the reaction of 3-(4(5)-Imidazolyl)propylamine with a guanidine source such as S-methylisothiourea. The reaction is usually carried out in the presence of a base like triethylamine in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4(5)-Imidazolyl)propylguanidine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The guanidine group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4(5)-Imidazolyl)propylguanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal complexes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of biological pathways involving imidazole and guanidine groups.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(4(5)-Imidazolyl)propylguanidine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein studies. The guanidine group, being highly basic, can interact with acidic sites in enzymes or receptors, potentially inhibiting their activity. These interactions can modulate biological pathways and lead to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Histidine: Contains an imidazole ring but lacks the guanidine group.

    Arginine: Contains a guanidine group but lacks the imidazole ring.

    Imidazole: The parent compound of the imidazole ring.

Uniqueness

3-(4(5)-Imidazolyl)propylguanidine is unique due to the presence of both the imidazole ring and the guanidine group. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these functional groups .

Properties

IUPAC Name

2-[3-(1H-imidazol-5-yl)propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5/c8-7(9)11-3-1-2-6-4-10-5-12-6/h4-5H,1-3H2,(H,10,12)(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPJPAPCRZIUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196739
Record name 3-(4(5)-Imidazolyl)propylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46129-28-6
Record name 3-(4(5)-Imidazolyl)propylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046129286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4(5)-Imidazolyl)propylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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